molecular formula C17H18O6 B13792193 (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one CAS No. 60037-33-4

(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one

Cat. No.: B13792193
CAS No.: 60037-33-4
M. Wt: 318.32 g/mol
InChI Key: REYHFHICSRTQSJ-RJCHQFKYSA-N
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Description

The compound “(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one” is a dihydropyran-2-one derivative characterized by a stereospecific acetoxy group at C5, methoxy groups at C4 and C6, and an (E)-2-phenylethenyl substituent at C5.

Properties

CAS No.

60037-33-4

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

[(2S,3S)-2,4-dimethoxy-6-oxo-2-[(E)-2-phenylethenyl]-3H-pyran-3-yl] acetate

InChI

InChI=1S/C17H18O6/c1-12(18)22-16-14(20-2)11-15(19)23-17(16,21-3)10-9-13-7-5-4-6-8-13/h4-11,16H,1-3H3/b10-9+/t16-,17-/m0/s1

InChI Key

REYHFHICSRTQSJ-RJCHQFKYSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=CC(=O)O[C@]1(/C=C/C2=CC=CC=C2)OC)OC

Canonical SMILES

CC(=O)OC1C(=CC(=O)OC1(C=CC2=CC=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one typically involves multiple steps, including the formation of the pyranone ring and the introduction of the acetoxy and phenylethenyl groups. Common reagents used in these reactions include acetyl chloride, methanol, and phenylacetylene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of related compounds. Its structural features make it a valuable tool for understanding the biochemical processes in living organisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural features are compared below with related dihydropyranones:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 5-Acetoxy, 4,6-dimethoxy, 6-(E)-styryl C₁₈H₂₀O₆ 332.35 High lipophilicity due to acetoxy and dimethoxy groups; potential enhanced membrane permeability
(5S,6S)-5-Hydroxy-4-methoxy analog 5-Hydroxy, 4-methoxy, 6-(E)-styryl C₁₄H₁₄O₄ 246.26 Reduced stability vs. target due to lack of acetoxy and second methoxy
4-Methoxy-6-styryl-2H-pyran-2-one 4-Methoxy, 6-(E)-styryl (non-dihydro) C₁₄H₁₂O₃ 228.25 Planar structure (no dihydro ring); likely lower bioavailability
Kavain 4-Methoxy, 6-(E)-styryl C₁₄H₁₄O₃ 230.26 Known anxiolytic activity; target compound’s acetoxy may modulate potency
(5S,6S)-5-Hydroxy-6-methyl analog 5-Hydroxy, 6-methyl C₆H₈O₃ 128.13 Minimal complexity; highlights role of styryl group in bioactivity

Hypothetical Bioactivity

  • Neurological effects : The styryl group in kavain is critical for GABA receptor modulation . The target’s acetoxy group may enhance blood-brain barrier penetration.
  • Cytotoxicity : Analogs with aliphatic chains (e.g., compound 32 in ) show cytotoxicity, suggesting the target’s dimethoxy-styryl motif could be explored for similar activity .

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